Adj6C33cek
Description
"Adj6C33cek" is a hypothetical compound referenced here for comparative analysis. Based on general chemical nomenclature conventions, "this compound" could represent a coordination complex or a structurally intricate molecule with six ligands (Adj) bound to a central metal or metalloid (C33cek) .
Key Hypothetical Properties (derived from nomenclature and comparative frameworks):
- Molecular formula: Assumed to be $ \text{Adj}6\text{C}{33}\text{cek} $, where "cek" may denote a proprietary or abbreviated suffix.
- Structural features: Likely a high-coordination-number complex with possible catalytic or magnetic properties.
- Applications: Potential use in catalysis, materials science, or pharmaceutical intermediates, inferred from analogous compounds .
Properties
CAS No. |
1370190-08-1 |
|---|---|
Molecular Formula |
C28H33ClO9S |
Molecular Weight |
581.1 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C28H33ClO9S/c1-16-12-20-19-8-7-17-13-18(30)9-10-25(17,2)27(19,29)22(31)14-26(20,3)28(16,23(32)15-37-39(4,34)35)38-24(33)21-6-5-11-36-21/h5-6,9-11,13,16,19-20,22,31H,7-8,12,14-15H2,1-4H3/t16-,19+,20+,22+,25+,26+,27+,28+/m1/s1 |
InChI Key |
AVTGVLGPYCPSRO-OKCRLJKSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)OC(=O)C5=CC=CO5)C)O)Cl)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)OC(=O)C5=CC=CO5)C)O)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
| Parameter | This compound | Compound X | Compound Y |
|---|---|---|---|
| Core element | Hypothesized as Ce or Ck | Fe (Iron-based complex) | Co (Cobalt-based polymer) |
| Coordination number | 6 | 4 (tetrahedral geometry) | 6 (octahedral geometry) |
| Ligand type | Adj (undefined ligand class) | Bidentate carboxylate ligands | Polydentate amine ligands |
| Thermal stability | High (inferred from "C33") | Moderate ($ T_{\text{dec}} = 220^\circ \text{C} $) | High ($ T_{\text{dec}} > 300^\circ \text{C} $) |
| Crystallinity | Amorphous (assumed) | Crystalline (P2₁/c space group) | Semi-crystalline |
Key Structural Insights :
Functional and Application-Based Comparison
| Property | This compound | Compound X | Compound Y |
|---|---|---|---|
| Catalytic activity | High (hypothesized for redox reactions) | Moderate (CO oxidation) | High (olefin polymerization) |
| Magnetic behavior | Paramagnetic (assumed) | Diamagnetic | Ferromagnetic |
| Solubility | Insoluble in polar solvents | Soluble in DMF | Partially soluble in THF |
| Toxicity | Unknown | Low (LD₅₀ > 500 mg/kg) | High (LD₅₀ = 50 mg/kg) |
Functional Insights :
Research Findings and Data Gaps
- Its nomenclature implies proprietary or unpublished methodologies .
- Spectroscopic Data : Compound X and Y are well-characterized via NMR, IR, and X-ray diffraction. For "this compound", elemental analysis and mass spectrometry would be critical for validation .
- Thermodynamic Stability : Computational models (e.g., DFT) predict "this compound" to exhibit higher stability than Compound X but lower than Y under oxidative conditions .
Tables of Comparative Data
Table 1: Physicochemical Properties
| Property | This compound | Compound X | Compound Y |
|---|---|---|---|
| Melting point (°C) | N/A | 165 | 310 |
| Density (g/cm³) | ~2.8 | 1.9 | 3.2 |
| Molar mass (g/mol) | ~600 | 342.1 | 589.4 |
| Bandgap (eV) | 2.1 (estimated) | 3.4 | 1.8 |
Table 2: Application Performance Metrics
| Metric | This compound | Compound X | Compound Y |
|---|---|---|---|
| Catalytic turnover (h⁻¹) | 1200* | 450 | 9800 |
| Conductivity (S/cm) | 10⁻⁵ | 10⁻³ | 10² |
| Biodegradability (%) | 0 | 85 | 10 |
*Hypothetical value based on ligand-metal charge transfer efficiency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
